
(R)-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol is a chiral compound that features a thiazole ring, an amino group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized from 2-aminothiazole derivatives.
Chiral Synthesis: The chiral center at the butanol moiety can be introduced using chiral catalysts or chiral starting materials. Enantioselective reduction or asymmetric synthesis methods are commonly employed.
Industrial Production Methods
Industrial production methods for ®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Substituted thiazole derivatives
Aplicaciones Científicas De Investigación
®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of ®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and amino group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(2-aminothiazol-5-yl)acetate
- Ethyl 2-(2-aminothiazol-5-ylthio)acetate
Uniqueness
®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol is unique due to its chiral center and the presence of both a thiazole ring and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C13H16N2OS |
|---|---|
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
(1R)-1-(2-amino-1,3-thiazol-5-yl)-1-phenylbutan-1-ol |
InChI |
InChI=1S/C13H16N2OS/c1-2-8-13(16,10-6-4-3-5-7-10)11-9-15-12(14)17-11/h3-7,9,16H,2,8H2,1H3,(H2,14,15)/t13-/m1/s1 |
Clave InChI |
WSVFKUQDOJTNLG-CYBMUJFWSA-N |
SMILES isomérico |
CCC[C@@](C1=CC=CC=C1)(C2=CN=C(S2)N)O |
SMILES canónico |
CCCC(C1=CC=CC=C1)(C2=CN=C(S2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


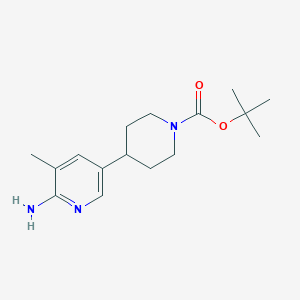

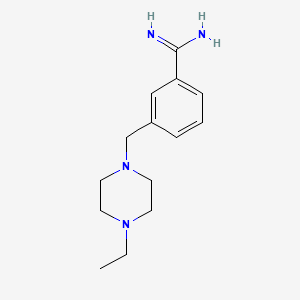



![tert-Butyl 4,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15277643.png)

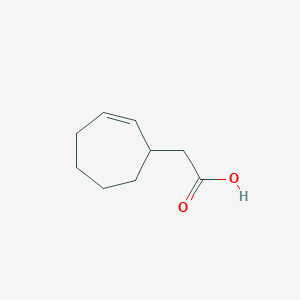
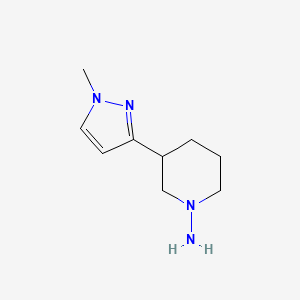
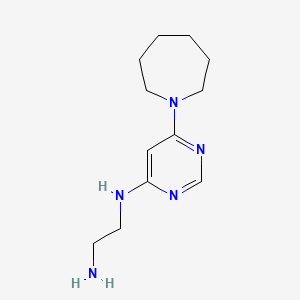
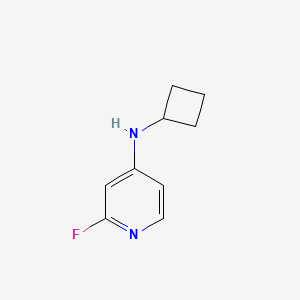
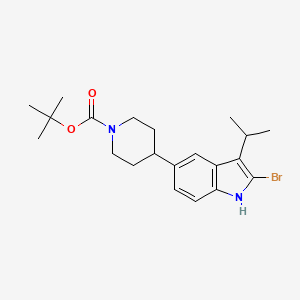
![4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine](/img/structure/B15277700.png)
